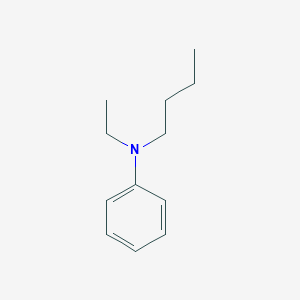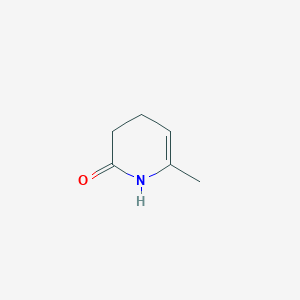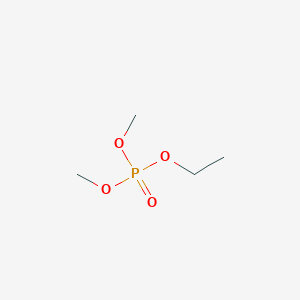
tert-Butylmethyl-sulfoxid
Übersicht
Beschreibung
tert-Butyl methyl sulfoxide is a chemical compound with significance in various chemical reactions and syntheses. It is known for its unique properties and roles in organic synthesis.
Synthesis Analysis
Synthesis from tert-Butyl Sulfoxide : tert-Butyl sulfoxides can be activated and subsequently treated with different nucleophiles to produce a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters (Wei & Sun, 2015).
Precatalyst Application : tert-Butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, catalyzing the coupling of benzyl halides to trans-stilbenes (Zhang et al., 2015).
Molecular Structure Analysis
- Conformational Study : The conformational behavior and structure of tert-butyl sulfoxide derivatives have been analyzed through X-ray crystallography and computational studies, revealing insights into their electronic structures and stability (Juaristi et al., 1989; Juaristi & Notario, 2013).
Chemical Reactions and Properties
Oxidation Reactions : tert-Butyl hydroperoxide (TBHP) has been used to convert sulfides to sulfoxides and sulfones, demonstrating versatility in oxidation reactions (Wang et al., 2002).
Catalysis in Arylation : tert-Butyl sulfoxides serve as key precursors for palladium-catalyzed arylations of sulfenate salts, highlighting their role in catalytic processes (Gélat et al., 2015).
Physical Properties Analysis
Research focusing solely on the physical properties of tert-Butyl methyl sulfoxide was not directly available in the scientific literature.
Chemical Properties Analysis
Oxidative Potential : tert-Butyl methyl sulfoxide has been involved in various oxidative reactions, indicating its chemical reactivity and potential as an oxidizing agent (Ochiai et al., 1997).
Stability and Reactivity : The stability and reactivity of tert-Butyl methyl sulfoxide derivatives have been analyzed in various chemical contexts, including their behavior in radical cation states and in reaction mechanisms (Cavattoni et al., 2013).
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Elektrophile Aktivierung
TBMSO wird in der chemoselektiven α-Sulfidierung von Amiden verwendet. Dieser Prozess beinhaltet die elektrophile Aktivierung von Amiden, um Kohlenstoff-Schwefel-Bindungen einzuführen, ein wichtiger Schritt bei der Synthese von schwefelhaltigen bioaktiven Verbindungen . TBMSO wirkt als Sulfoxidreagenz, das die selektive Funktionalisierung und die Erzeugung von Sulfoniumionen auf dem Weg zu α-Sulfidamiden ermöglicht.
Pharmazeutische Industrie: Arzneimittelsynthese
Im pharmazeutischen Sektor dient TBMSO als Ausgangspunkt für die Synthese von Sulfoxiden und Sulfinamiden, die in vielen von der FDA zugelassenen Medikamenten zur Behandlung menschlicher Krankheiten vorkommen . Seine Rolle bei der Bildung von Sulfoxid-Pharmakophorstrukturen ist entscheidend, wie man an Medikamenten wie Esomeprazol und Modafinil sieht.
Feinchemikalien: Synthese von Sulfin-Säurederivaten
TBMSO kann aktiviert werden, um eine Vielzahl von Sulfin-Säureamiden, neuen Sulfoxiden und Sulfin-Säureestern zu erzeugen . Diese Vielseitigkeit ist für die Feinchemikalienindustrie unerlässlich, in der solche Verbindungen für verschiedene Anwendungen, einschließlich der Materialproduktion, eingesetzt werden.
Asymmetrische Katalyse: Produktion chiraler Moleküle
Die Verbindung spielt eine wichtige Rolle bei der asymmetrischen katalytischen Synthese von chiralen schwefelhaltigen Molekülen. TBMSOs Fähigkeit, unter Übergangsmetallkatalyse zu reagieren, um chirale Sulfoxide und Sulfinamide zu erzeugen, ist bedeutend für die Herstellung von chiralen Hilfsstoffen, Liganden und Organokatalysatoren .
N-Heterocyclensynthese: Enantiomere Derivate
TBMSO wird bei der Synthese von N-Heterocyclen über Sulfinimine verwendet, wodurch der Zugang zu strukturell unterschiedlichen Piperidinen, Pyrrolidinen, Azetidinen und deren kondensierten Derivaten ermöglicht wird. Diese Strukturen sind in Naturprodukten und therapeutisch relevanten Verbindungen von entscheidender Bedeutung .
Safety and Hazards
Wirkmechanismus
- Subsequent treatment with various nucleophiles leads to the formation of sulfinic acid amides, new sulfoxides, and sulfinic acid esters .
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-methyl-2-methylsulfinylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPSRLQZMDWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903793 | |
| Record name | NoName_4544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14094-11-2 | |
| Record name | tert-Butyl methyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-BUTYL METHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages and disadvantages of using Vibrational Circular Dichroism (VCD) spectroscopy to determine the absolute configuration of chiral sulfoxides like tert-butyl methyl sulfoxide?
A1: VCD spectroscopy offers a distinct advantage in determining the absolute configuration of chiral molecules like sulfoxides. Unlike traditional methods that often rely on chemical derivatization or comparison with known compounds, VCD provides a direct measurement of the molecule's chirality. This is achieved by analyzing the differential absorption of left and right circularly polarized infrared light, a phenomenon directly related to the molecule's 3D structure. This technique has been successfully employed to confirm the absolute configuration of tert-butyl methyl sulfoxide. [, ]
Q2: How does the structure of tert-butyl methyl sulfoxide influence its vibrational properties, and how is this reflected in its VCD spectrum?
A2: The presence of the bulky tert-butyl group in tert-butyl methyl sulfoxide significantly influences its conformational preferences. This steric bulk leads to distinct conformers with different spatial arrangements of the methyl and tert-butyl groups relative to the sulfoxide moiety (S=O). These conformational differences directly impact the molecule's vibrational modes, leading to variations in the energies and intensities of specific infrared absorption bands.
Q3: Can tert-butyl methyl sulfoxide be utilized in synthetic chemistry, and if so, what are the advantages of using this specific sulfoxide?
A3: Yes, tert-butyl methyl sulfoxide can be used as a starting material in organic synthesis. One example is its reaction with BocN3 (N-tert-butyloxycarbonyl azide) in the presence of FeCl2, which converts the sulfoxide to the corresponding sulfoximine. [] This reaction proceeds under relatively mild conditions and demonstrates the utility of tert-butyl methyl sulfoxide as a building block for synthesizing more complex sulfur-containing compounds.
Q4: How does the stereochemistry of tert-butyl methyl sulfoxide impact its reactivity in the iron(II)-mediated nitrene transfer reaction with BocN3?
A4: Research indicates that the iron(II)-mediated nitrene transfer reaction using BocN3 proceeds with retention of configuration at the sulfur center. [] This means that starting with enantiomerically pure tert-butyl methyl sulfoxide (either R or S) will yield the corresponding sulfoximine with the same absolute configuration. This stereospecificity suggests a concerted mechanism where the nitrene transfer and bond formation occur simultaneously, preserving the chirality at the sulfur atom.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
